2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one
Description
Contextualization of Cyclopenta[b]pyridine Scaffolds in Synthetic Chemistry
The cyclopenta[b]pyridine scaffold is a recognized structural core in a variety of chemical contexts. These fused heterocyclic systems are valuable intermediates in the synthesis of more complex molecules. researchgate.net For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been effectively synthesized and explored for their potential applications, such as serving as corrosion inhibitors for steel alloys. nih.govacs.org The synthesis of these scaffolds can be achieved through various methods, including the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. rsc.orgrsc.org
Furthermore, the saturated version of this scaffold, octahydro-1H-cyclopenta[b]pyridine, is noted for its three-dimensional geometry and has been employed in the development of conformationally restricted analogues of bioactive molecules like γ-aminobutyric acid (GABA). nih.gov The broader pyridine (B92270) ring system, a key component of this scaffold, is ubiquitous in medicinal chemistry and is integral to the design and synthesis of numerous pharmaceutical compounds and agrochemicals. researchgate.netresearchgate.netnih.gov The chemical properties of the pyridine ring, including its basicity and propensity for substitution reactions, make it a cornerstone for developing new molecular entities. nih.gov
Significance of Brominated and Ketone-Functionalized Heterocycles in Synthetic Strategies
The strategic placement of bromine and ketone functionalities on a heterocyclic core, such as in 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, imparts significant synthetic versatility. These functional groups are highly valued in organic synthesis as they provide reactive sites for a wide array of chemical transformations.
Brominated Heterocycles: The bromine atom on a heterocyclic ring is a particularly useful synthetic handle. It is an excellent leaving group and a key participant in numerous cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. aablocks.comnih.gov This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to elaborate the core structure and build molecular complexity. nih.gov For example, brominated heterocycles can be converted into organomagnesium reagents through halogen-magnesium exchange, which can then react with various electrophiles to introduce new functional groups. acs.org
Ketone-Functionalized Heterocycles: The ketone group is one of the most fundamental and reactive functional groups in organic chemistry. It serves as an electrophilic site, readily undergoing nucleophilic addition reactions to form alcohols, which can be further modified. The enantioselective functionalization of the α-position to a ketone is a powerful strategy for constructing chiral centers, which are crucial in many biologically active molecules. springernature.com Modern catalytic methods, including those using N-heterocyclic carbenes (NHCs) or transition metals like nickel, have been developed for the synthesis and modification of ketones. acs.orgorganic-chemistry.orgresearchgate.net
The combined presence of these two functional groups on the cyclopenta[b]pyridine scaffold offers orthogonal reactivity, allowing for selective transformations at either site.
| Functional Group | Key Role in Synthesis | Common Reactions | Reference |
|---|---|---|---|
| Bromo Group | Serves as a versatile synthetic handle and leaving group. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), Halogen-metal exchange, Nucleophilic aromatic substitution. | aablocks.comnih.govacs.org |
| Ketone Group | Provides an electrophilic carbon for bond formation and allows for α-functionalization. | Nucleophilic addition, Reduction to alcohols, Wittig reaction, Enolate formation for alkylation/aldol reactions. | springernature.comorganic-chemistry.org |
Overview of Research Motivations and Untapped Potential of this compound
While specific, extensive research programs dedicated solely to this compound are not widely documented in peer-reviewed literature, its research value can be inferred from its structure. The primary motivation for investigating this compound lies in its potential as a versatile intermediate for constructing libraries of novel, highly functionalized cyclopenta[b]pyridine derivatives.
The untapped potential of this molecule is significant. It can serve as a foundational scaffold for creating compounds with potential applications in medicinal chemistry and materials science. The pyridine moiety is a known pharmacophore, and modifications enabled by the bromo and ketone groups could lead to the discovery of new bioactive agents. researchgate.netnih.gov The rigid, fused-ring system provides a well-defined three-dimensional structure that is desirable in drug design for optimizing interactions with biological targets. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNO | PubChem nih.gov |
| Molecular Weight | 212.04 g/mol | PubChem nih.gov |
| CAS Number | 1196154-12-7 or 1256823-72-9 | Sigma-Aldrich sigmaaldrich.com, PubChem nih.gov |
| Monoisotopic Mass | 210.96328 Da | PubChem nih.gov |
Defined Research Scope and Objectives for Advanced Investigations
Future research involving this compound would logically be centered on exploiting its dual functionality to synthesize novel and diverse chemical entities. The scope of such investigations would be the systematic exploration of its reactivity and its application as a building block.
Key Research Objectives:
Elaboration at the Bromine Position: A primary objective would be to perform a variety of palladium-catalyzed cross-coupling reactions at the C2 position to introduce aryl, alkyl, and other functional groups. This would generate a library of 2-substituted cyclopenta[b]pyridin-5-ones.
Transformation of the Ketone Group: A second objective would involve the chemical modification of the ketone. This could include stereoselective reduction to the corresponding alcohol, conversion to an olefin via a Wittig-type reaction, or α-functionalization to introduce substituents on the cyclopentane (B165970) ring.
Sequential Functionalization: A more advanced objective would be to develop synthetic routes that utilize both functional groups in a sequential manner. This would allow for the creation of highly complex and diverse molecular architectures based on the cyclopenta[b]pyridine core.
Application in Target-Oriented Synthesis: Ultimately, the overarching goal would be to utilize the derivatives synthesized from this compound as key intermediates in the total synthesis of natural products or as final compounds for screening in drug discovery programs, particularly for targets where a rigid, nitrogen-containing scaffold is advantageous.
Properties
CAS No. |
1196154-12-7 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One
Retrosynthetic Dissection and Identification of Key Precursors
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lkouniv.ac.inadvancechemjournal.comslideshare.netscripps.eduslideshare.nettestbook.com For 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, two primary disconnection approaches can be envisioned, focusing on the formation of the pyridine (B92270) ring and the introduction of the key functional groups.
A primary disconnection can be made at the C-N and C-C bonds of the pyridine ring, suggesting a condensation approach. This leads to precursors such as a 1,5-dicarbonyl compound and an ammonia (B1221849) source, a common strategy in pyridine synthesis. advancechemjournal.comlakotalakes.com Further disconnection of the 1,5-dicarbonyl precursor would then lead to simpler building blocks.
An alternative and often more practical approach involves disconnecting the functional groups from the core heterocyclic skeleton. This suggests that the final steps of the synthesis could be the introduction of the bromine atom at the 2-position and the oxidation of the 5-position methylene (B1212753) group. This leads to the identification of 6,7-dihydro-5H-cyclopenta[b]pyridine as a key intermediate. This intermediate can then be retrosynthetically disassembled via established pyridine syntheses.
Key Precursors Identified through Retrosynthetic Analysis:
| Precursor Name | Structure | Rationale |
| 6,7-dihydro-5H-cyclopenta[b]pyridine | ![]() | Direct precursor for late-stage functionalization (bromination and oxidation). |
| 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine | ![]() | Precursor for Sandmeyer bromination. |
| Cyclopentanone (B42830) | ![]() | A readily available starting material for constructing the cyclopentane (B165970) ring. |
| Substituted 1,5-dicarbonyl compounds | Varies | Key intermediates in classical pyridine ring-forming reactions. |
Classical and Established Synthetic Routes to the Core Skeleton
Cyclocondensation Approaches to Cyclopenta[b]pyridine Derivatives
The construction of the fused cyclopenta[b]pyridine core often relies on well-established pyridine synthesis methodologies. These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, such as ammonia or ammonium (B1175870) acetate.
One such approach is a modification of the Hantzsch pyridine synthesis , which involves the condensation of a β-ketoester, an aldehyde, and ammonia. lakotalakes.com For a fused system like cyclopenta[b]pyridine, a cyclic β-ketoester or a related precursor would be required.
The Kröhnke pyridine synthesis offers another versatile route, utilizing the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgacs.orgdrugfuture.comresearchgate.netnih.gov This method is known for producing highly functionalized pyridines.
A particularly relevant method for constructing the 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton is the Bohlmann-Rahtz pyridine synthesis . This reaction involves the condensation of an enamine with an ethynylketone. nih.govjk-sci.comsynarchive.comwikipedia.org A modification of this synthesis using cyclic ketones, such as cyclopentanone, has been shown to be efficient for producing cycloalkane-fused pyridines. nih.gov
A study by Al-Zaydi (2022) describes the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution. nih.govacs.org This highlights the utility of cyclopentanone-derived precursors in building the fused pyridine ring.
Regioselective Bromination Techniques for Pyridine Systems
Introducing a bromine atom specifically at the 2-position of the cyclopenta[b]pyridine ring requires careful consideration of the electronic properties of the pyridine nucleus. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging and typically directing incoming electrophiles to the 3-position. youtube.comyoutube.com Therefore, indirect methods are often employed for 2-halogenation.
One effective strategy is the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netsemanticscholar.orgresearchgate.netumich.eduscripps.edu Reaction of the N-oxide of 6,7-dihydro-5H-cyclopenta[b]pyridine with a brominating agent like phosphorus oxybromide (POBr₃) or oxalyl bromide can lead to the desired 2-bromo derivative. researchgate.net
Another powerful method for introducing a halogen at a specific position on an aromatic ring is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orggoogle.comjustia.comresearchgate.net This reaction proceeds via a diazonium salt intermediate, which is generated from a primary aromatic amine. Thus, the synthesis of 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine would be a necessary preceding step. The subsequent diazotization with a nitrite (B80452) source in the presence of a bromide salt, typically with a copper(I) bromide catalyst, would yield the target 2-bromo compound.
Comparison of Bromination Methods:
| Method | Reagents | Position of Bromination | Advantages | Disadvantages |
| Direct Electrophilic Bromination | Br₂, Lewis Acid | Primarily C-3 | Single step | Low regioselectivity for C-2, harsh conditions |
| Via N-oxide | POBr₃, Oxalyl Bromide | C-2 | High regioselectivity | Requires additional steps for N-oxide formation and potential deoxygenation |
| Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | C-2 | High regioselectivity, versatile | Requires synthesis of the corresponding amine precursor |
Functional Group Interconversions Leading to the 5-one Moiety
The final key structural feature of the target molecule is the ketone functional group at the 5-position. A common and direct method to introduce this is through the oxidation of the corresponding methylene group in the 6,7-dihydro-5H-cyclopenta[b]pyridine precursor.
Various oxidizing agents can be employed for the conversion of a benzylic-type C-H bond to a carbonyl group. Classical methods might involve reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). However, these reagents often lack selectivity and can lead to over-oxidation or reaction with other parts of the molecule.
More selective methods for the oxidation of the CH₂ group adjacent to the pyridine ring are therefore preferred. This transformation is a critical step in the synthesis of the target molecule.
Modern and Sustainable Synthetic Innovations
Catalytic Oxidation Methods for Analogues (e.g., Manganese-Catalyzed Oxidation)
In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for organic synthesis. For the oxidation of the 5-methylene group in the 6,7-dihydro-5H-cyclopenta[b]pyridine system, a notable advancement is the use of manganese catalysis.
A study by Ren et al. demonstrated the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgrsc.org This method employs manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.org A key advantage of this system is its ability to perform the reaction in water at room temperature, offering a significantly greener and milder alternative to classical oxidation methods. rsc.org The reaction shows high yield and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring. rsc.org
Reaction Parameters for Manganese-Catalyzed Oxidation: rsc.org
| Parameter | Condition |
| Catalyst | Mn(OTf)₂ |
| Oxidant | t-BuOOH (65% in H₂O) |
| Solvent | H₂O |
| Temperature | 25 °C |
| Reaction Time | 24 hours |
This catalytic system represents a significant improvement in the synthesis of cyclopenta[b]pyridin-5-one derivatives, aligning with the principles of green chemistry by utilizing an environmentally benign solvent and mild reaction conditions.
Flow Chemistry Protocols for Scalable Production
Currently, there are no publicly available research articles, patents, or reports that describe the use of flow chemistry protocols for the scalable production of this compound. While flow chemistry is a powerful technique for the continuous and scalable synthesis of chemical compounds, its application to this specific molecule has not been documented in the reviewed literature.
Chemoenzymatic or Biocatalytic Pathways for Structural Assembly
There is no documented evidence of chemoenzymatic or biocatalytic pathways being employed for the structural assembly of this compound. The use of enzymes or whole-cell biocatalysts for the synthesis of this compound has not been reported in the scientific literature.
Optimization of Reaction Parameters for Yield and Stereochemical Control
No dedicated studies on the optimization of reaction parameters specifically for the synthesis of this compound to improve yield and control stereochemistry have been found. While general principles of reaction optimization are fundamental in synthetic chemistry, specific data tables and detailed research findings pertaining to this compound are not available in the current body of scientific literature.
Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One
Transformations Involving the Bromine Substituent
The bromine atom at the C2 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The 2-bromo functionality on the pyridine ring is expected to readily participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.
Suzuki Coupling: This reaction would involve the coupling of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a 2-aryl or 2-vinyl substituted cyclopenta[b]pyridin-5-one. The general reactivity of 2-bromopyridines in Suzuki couplings is well-established, suggesting this transformation is feasible.
Sonogashira Coupling: The Sonogashira reaction would enable the introduction of an alkyne group at the C2 position by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is typically high-yielding for 2-bromopyridines.
Heck Reaction: The Heck reaction would allow for the formation of a new carbon-carbon bond by coupling with an alkene in the presence of a palladium catalyst and a base, resulting in a 2-alkenyl substituted product.
Table 1: Postulated Cross-Coupling Reactions of this compound No specific experimental data for this compound was found in the searched literature. The following table is illustrative of expected outcomes based on the reactivity of similar 2-bromopyridine (B144113) compounds.
| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-phenyl-5H,6H,7H-cyclopenta[b]pyridin-5-one |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(phenylethynyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one |
| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 2-(2-phenylvinyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one |
Nucleophilic Displacement and Substitution Reactions at C2
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for nucleophilic aromatic substitution (SNAr). However, direct displacement of the bromide by nucleophiles is generally less facile than for corresponding chloro or fluoro derivatives and often requires harsh reaction conditions or activation through N-oxidation. Common nucleophiles would include alkoxides, amines, and thiols.
Metal-Halogen Exchange and Subsequent Quenching Reactions
Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in a metal-halogen exchange. This would generate a highly reactive 2-lithiated intermediate. This organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position.
Table 2: Potential Products from Metal-Halogen Exchange and Quenching No specific experimental data for this compound was found in the searched literature. The following table is illustrative of expected outcomes.
| Reagent 1 | Reagent 2 (Electrophile) | Expected Product |
|---|---|---|
| n-BuLi | DMF (N,N-Dimethylformamide) | 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carbaldehyde |
| n-BuLi | CO2 | 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid |
| n-BuLi | CH3I | 2-methyl-5H,6H,7H-cyclopenta[b]pyridin-5-one |
Reactivity at the Ketone Functionality
The ketone group in the cyclopentanone (B42830) ring is a site for a variety of nucleophilic addition and alpha-functionalization reactions.
Nucleophilic Addition Reactions (e.g., Organometallic, Hydride Reductions)
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
Organometallic Additions: Grignard reagents (RMgX) or organolithium reagents (RLi) would add to the carbonyl group to form a tertiary alcohol after acidic workup. The choice of the organometallic reagent would determine the nature of the alkyl, aryl, or vinyl group introduced.
Hydride Reductions: The ketone can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that would selectively reduce the ketone to an alcohol, leaving the bromo-substituted pyridine ring intact. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation.
Enolization and Alpha-Functionalization (e.g., Alkylation, Halogenation)
The presence of alpha-protons adjacent to the ketone allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles.
Alkylation: In the presence of a suitable base, such as lithium diisopropylamide (LDA), the ketone can be deprotonated to form an enolate. This enolate can then be alkylated by treatment with an alkyl halide, introducing an alkyl group at the alpha-position (C6).
Halogenation: Under acidic or basic conditions, the alpha-position of the ketone can be halogenated. For instance, treatment with bromine in acetic acid would likely lead to the formation of a 6-bromo derivative.
Table 3: Predicted Reactions at the Ketone Functionality No specific experimental data for this compound was found in the searched literature. The following table is illustrative of expected outcomes.
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Grignard Addition | 1. CH3MgBr 2. H3O+ | 2-bromo-5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
| Hydride Reduction | NaBH4, MeOH | 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
| Alpha-Alkylation | 1. LDA 2. CH3I | 2-bromo-6-methyl-5H,6H,7H-cyclopenta[b]pyridin-5-one |
| Alpha-Halogenation | Br2, CH3COOH | 2,6-dibromo-5H,6H,7H-cyclopenta[b]pyridin-5-one |
Condensation and Derivatization Reactions of the Carbonyl
The carbonyl group at the 5-position is a key site for a variety of condensation and derivatization reactions, allowing for significant molecular diversification.
Knoevenagel Condensation: The ketone is expected to undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base catalyst, such as piperidine (B6355638) or a Lewis acid. wikipedia.orgbas.bg This reaction would lead to the formation of a new carbon-carbon double bond at the 5-position. The reactivity in these condensations will be influenced by the choice of reactants and reaction conditions.
Table 1: Predicted Outcomes of Knoevenagel Condensation with this compound
| Active Methylene Compound | Catalyst | Expected Product |
|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | 2-((2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylidene)malononitrile |
| Ethyl cyanoacetate | TiCl₄/Pyridine | Ethyl 2-cyano-2-(2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylidene)acetate |
Other Derivatizations: The carbonyl group can also be expected to react with a range of other nucleophiles to form various derivatives. These reactions are fundamental in organic synthesis for the transformation of ketones.
Formation of Imines and Enamines: Reaction with primary and secondary amines, respectively, would yield imines (Schiff bases) and enamines. These reactions are typically catalyzed by acid.
Wittig Reaction: The Wittig reaction with phosphorus ylides would provide a route to exocyclic alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond.
Formation of Hydrazones, Oximes, and Semicarbazones: Condensation with hydrazine (B178648) and its derivatives (e.g., hydroxylamine, semicarbazide) would afford the corresponding hydrazones, oximes, and semicarbazones.
Reactivity of the Pyridine Ring System
The pyridine ring, substituted with a bromine atom, presents multiple avenues for further functionalization through electrophilic and nucleophilic substitution, as well as reactions at the nitrogen atom.
Pyridine itself is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com The reaction, when it does occur, typically directs the incoming electrophile to the 3- and 5-positions. youtube.com In the case of this compound, the bromine atom at the 2-position will further influence the regioselectivity of any potential EAS reactions. While the pyridine ring is deactivated, forcing conditions or the introduction of activating groups could potentially lead to substitution. Nitration, for instance, typically requires harsh conditions for pyridine derivatives. rsc.org
The presence of a bromine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Halogens at the 2- and 4-positions of a pyridine ring are good leaving groups in SNAr reactions. researchgate.net This allows for the introduction of a variety of nucleophiles at this position.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Expected Product |
|---|---|---|
| Methoxide | Sodium Methoxide | 2-methoxy-5H,6H,7H-cyclopenta[b]pyridin-5-one |
| Amine (e.g., Piperidine) | Piperidine | 2-(piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridin-5-one |
| Thiolate (e.g., Thiophenol) | Sodium thiophenoxide | 2-(phenylthio)-5H,6H,7H-cyclopenta[b]pyridin-5-one |
The facility of these reactions would be enhanced by the electron-withdrawing nature of the fused cyclopentanone ring, which helps to stabilize the Meisenheimer intermediate formed during the SNAr process.
The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and N-alkylation.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents like hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). tandfonline.comresearchgate.net The resulting pyridine N-oxide can exhibit different reactivity patterns compared to the parent pyridine. scripps.edu For instance, N-oxidation can facilitate electrophilic substitution at the 4-position. youtube.com
N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. acsgcipr.orgrsc.orgresearchgate.net This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.
Ring Expansion, Contraction, and Rearrangement Reactions
The fused ring system of this compound has the potential to undergo various skeletal transformations.
Ring Expansion: Ring expansion of the cyclopentanone ring to a six-membered ring could potentially be achieved through reactions like the Tiffeneau-Demjanov rearrangement, which involves the formation of a carbocation intermediate. wikipedia.org More modern methods for ring expansion of cyclic ketones are also conceivable. organic-chemistry.org Strategies involving rhodium carbenoid-induced ring expansion of related heterocyclic systems have also been reported. nih.gov
Ring Contraction: Ring contraction of the cyclopentanone ring could be explored through reactions such as the Favorskii rearrangement, which typically involves the treatment of an α-haloketone with a base. Bromination at the α-position to the carbonyl would be a necessary first step for this transformation.
Rearrangements: Other rearrangements, potentially involving the pyridine ring, could be induced under thermal or photochemical conditions, although specific predictions are difficult without experimental data. The stability of the aromatic pyridine ring would likely require significant energy input for such transformations.
Chemo- and Regioselectivity in Multi-Functionalized Derivatives
The presence of multiple reactive sites in derivatives of this compound raises important questions of chemo- and regioselectivity. For instance, in a molecule containing both the 2-bromo substituent and a reactive group on the cyclopentanone ring, the choice of reagents and reaction conditions will be crucial in directing the transformation to the desired site.
A study on the bromination of 2,3-diarylcyclopent-2-en-1-ones demonstrated that the regioselectivity of bromination can be controlled by the choice of brominating agent and solvent. nih.gov Similarly, in multi-functionalized derivatives of the title compound, selective reactions would be anticipated.
Table 3: Predicted Chemoselective Reactions
| Reagent | Target Site | Conditions | Expected Outcome |
|---|---|---|---|
| NaBH₄ | Carbonyl group | Mild, low temperature | Selective reduction of the ketone to an alcohol |
| Palladium catalyst / Arylboronic acid | 2-Bromo position | Suzuki coupling conditions | Formation of a 2-arylpyridine derivative |
Mechanistic Elucidation of Key Chemical Transformations of 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One
Kinetic Studies and Reaction Rate Determination
Currently, there is a lack of published kinetic studies that specifically focus on the reactions of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one. To determine the reaction rates, orders of reaction with respect to various reactants, and the activation energy, dedicated experimental work would be required. Such studies would likely involve monitoring the concentration of the reactant or product over time under various conditions using techniques like spectroscopy or chromatography.
Isotopic Labeling Experiments for Pathway Tracing
Isotopic labeling is a powerful technique for tracing the pathways of atoms and bonds during a chemical reaction. There are no available reports of isotopic labeling experiments being conducted on this compound. Future research could employ isotopes of carbon, hydrogen, or bromine to elucidate reaction mechanisms, such as nucleophilic substitution or elimination pathways, by tracking the position of the labeled atoms in the products.
Investigation of Intermediates and Transition State Structures
The identification and characterization of reaction intermediates and the computational modeling of transition state structures are crucial for a complete understanding of a reaction mechanism. For this compound, no specific intermediates or transition state structures for its chemical transformations have been reported in the literature. Spectroscopic techniques like NMR and mass spectrometry, combined with computational chemistry, would be necessary to investigate these transient species.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics (e.g., 2D NMR, Variable Temperature NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For derivatives of 5H,6H,7H-cyclopenta[b]pyridin-5-one, 1D NMR (¹H and ¹³C) provides initial, crucial information on the chemical environment of magnetically active nuclei.
In the ¹H NMR spectrum of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the cyclopentanone (B42830) ring would exhibit characteristic chemical shifts and coupling patterns. For instance, analogues show aliphatic protons as multiplets or triplets in the δ 2.6-3.3 ppm range, while aromatic protons appear further downfield. researchgate.netrsc.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, with the carbonyl carbon (C=O) typically appearing significantly downfield (δ > 195 ppm). researchgate.netrsc.org
To establish unambiguous connectivity, two-dimensional (2D) NMR experiments are indispensable:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyridine and cyclopentanone rings.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying quaternary carbons and for confirming the fusion of the pyridine and cyclopentanone rings.
Variable Temperature (VT) NMR studies can provide insights into the dynamic processes of the molecule, such as conformational changes or restricted bond rotation. mdpi.com For cyclopenta[b]pyridin-5-one derivatives, VT NMR could be used to study the flexibility of the five-membered ring or potential rotational barriers involving substituents. mdpi.com The presence of rotamers, which are isomers formed by rotation around a single bond, can be identified by the doubling of signals in NMR spectra at low temperatures. mdpi.com
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 8.80 (m, 1H), 8.00 (d, 1H), 7.31 (m, 1H), 3.27 (dd, 2H), 2.78 (m, 2H) | 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 | rsc.org |
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 7.31–7.59 (m, 9H), 4.61 (q, 2H), 3.09 (t, 2H), 2.87 (t, 2H), 1.43 (t, 3H) | 164.93, 161.91, 152.97, 141.41, 136.87, 135.18, 131.04, 129.97, 129.64, 129.43, 129.19, 128.74, 128.31, 125.77, 116.00, 93.73, 63.38, 28.90, 27.22, 14.79 | nih.gov |
Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Analysis (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, the presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). HRMS data for related 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been used to confirm their calculated elemental compositions with high accuracy. rsc.org
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information. For a bromo-pyridinyl ketone, the fragmentation patterns would likely involve characteristic losses, such as the loss of a bromine radical (•Br), carbon monoxide (CO) from the ketone, or fragmentation of the cyclopentanone ring. researchgate.netresearchgate.net Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. nih.gov
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
|---|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 134.0606 | 134.0598 | rsc.org |
| 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 164.0712 | 164.0703 | rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Intermolecular Interactions
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For this compound, a successful crystal structure determination would verify the planarity of the pyridine ring, the conformation of the cyclopentanone ring, and the precise location of the bromine atom.
Furthermore, X-ray diffraction reveals how molecules pack in the crystal lattice, providing invaluable information about intermolecular interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking. eurjchem.com These interactions are crucial for understanding the physical properties of the solid material. While a specific crystal structure for the title compound is not publicly available, studies on related pyridine and bipyridine derivatives demonstrate the power of this technique to elucidate detailed structural features and packing motifs. researchgate.netresearchgate.net A crystal structure data file for related 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been reported, indicating that such compounds are amenable to this powerful analytical method. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption band would be the C=O stretch of the ketone, typically found in the 1680-1750 cm⁻¹ region. Other key bands would include C=N and C=C stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions, and the C-Br stretching vibration at lower wavenumbers. For related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, characteristic IR absorption bands for C-H (aromatic and aliphatic) and C=N groups have been identified. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in Raman, non-polar bonds such as C=C bonds in the aromatic ring often produce strong Raman signals. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. elsevier.com Analysis of the vibrational modes can also offer insights into molecular symmetry and conformation. eurjchem.com
| Compound | Key IR Bands (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 3067, 3032 | C-H aromatic stretch | nih.gov |
| 2977, 2935 | C-H aliphatic stretch | ||
| 2204 | C≡N stretch | ||
| 1599 | C=N stretch |
Chiroptical Spectroscopies (e.g., CD, ORD) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules—those that are non-superimposable on their mirror images. saschirality.org While this compound itself is achiral, the introduction of a stereocenter would create a chiral derivative. For such a molecule, chiroptical methods would be critical for its characterization.
Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. nsf.gov A chiral derivative would exhibit a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions. This spectrum is a unique fingerprint of one enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations.
Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. ORD and CD are related phenomena and provide complementary information about the stereochemistry of a molecule.
Should a chiral derivative of the title compound be synthesized, these techniques would be indispensable for confirming its enantiomeric purity and assigning its absolute configuration. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
No dedicated studies using DFT to analyze the electronic structure, thermodynamic stability, frontier molecular orbitals (HOMO-LUMO), or reactivity descriptors for this specific compound were found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research that has employed Molecular Dynamics simulations to explore the conformational landscape or to study the intermolecular interaction patterns of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one in various environments.
Quantum Chemical Calculations of Spectroscopic Parameters
Detailed quantum chemical calculations predicting spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR/Raman), or electronic transitions (UV-Vis) for this compound have not been published.
Computational Elucidation of Reaction Mechanisms and Transition States
No computational studies detailing the mechanisms of reactions involving this compound, including the identification of transition states and reaction energy profiles, were identified in the literature.
In Silico Design of Novel Derivatives with Predicted Reactivity
There is no evidence of in silico studies that use this compound as a scaffold for the design of new derivatives with specifically predicted or enhanced reactivity profiles.
2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One As a Versatile Synthetic Intermediate in Complex Chemical Architectures
Strategic Application as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, represent a highly efficient strategy for building molecular complexity. The structural features of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one make it an excellent candidate for inclusion in such reactions. While specific MCRs starting directly with this compound are not extensively detailed, the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives through multicomponent condensation highlights the utility of this scaffold. researchgate.net
For instance, a one-pot, three-component condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound is a classic approach to synthesizing pyridine (B92270) rings, known as the Hantzsch pyridine synthesis. The pre-formed cyclopenta[b]pyridine core of this compound allows it to act as a foundational block rather than a product of an MCR. The ketone group can participate in condensations, and the bromine atom can be used in a subsequent step or in a sequential one-pot reaction involving a palladium-catalyzed cross-coupling, effectively creating a domino or tandem sequence that has the efficiency of an MCR. researchgate.netnih.gov
The table below illustrates a conceptual multi-component approach where the cyclopenta[b]pyridine scaffold is central.
| Reactant A | Reactant B | Catalyst/Reagent | Resulting Structure Type |
| Aldehyde | Malononitrile | Base (e.g., Piperidine) | Knoevenagel condensation product at the ketone's alpha-position |
| Amine | Formaldehyde | Acid Catalyst | Mannich reaction product |
| Organoboron Compound | Aryl Halide | Palladium Catalyst | Suzuki coupling product at the bromine position |
Role in the Total Synthesis of Natural Product Analogs (Focus on Chemical Synthesis, Not Biological Activity)
The total synthesis of natural products and their analogs is a cornerstone of organic chemistry, driving the development of new synthetic methods and strategies. nih.govresearchgate.netnih.gov While this compound has not been documented as a key intermediate in the completed total synthesis of a specific natural product, its structure represents a valuable scaffold for creating analogs of natural products containing quinoline, tetrahydroquinoline, or related nitrogen-containing heterocyclic cores. researchgate.net
The synthesis of complex molecules often relies on a convergent strategy where key fragments, or building blocks, are synthesized independently and then joined together. grantome.com this compound is an ideal building block for this purpose. researchgate.net Its rigid bicyclic structure can serve as a central framework onto which other functionalities and ring systems can be appended.
Synthetic Utility in Analog Synthesis:
Suzuki and Sonogashira Couplings: The bromo-substituent is primed for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups, which are common substructures in alkaloids and other natural products. researchgate.net
Ketone Derivatization: The carbonyl group can be transformed into a variety of functional groups. It can be reduced to an alcohol, converted to an olefin via a Wittig reaction, or used as an anchor point for building additional rings through annulation reactions.
Scaffold for Complexity: The tetrahydroquinoline ring system, a close relative of the cyclopenta[b]pyridine core, is a common motif in numerous biologically active natural products. researchgate.net This compound provides a direct entry point for synthesizing novel analogs that mimic the core structure of these natural products.
Precursor in the Development of Advanced Materials with Tunable Properties
The unique electronic and structural properties of heterocyclic compounds make them promising candidates for advanced materials. myskinrecipes.com this compound and its derivatives have applications in materials science, particularly in the design of organic electronic materials and corrosion inhibitors. myskinrecipes.commyskinrecipes.com
An effective application is demonstrated in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which have been shown to be effective corrosion inhibitors for carbon steel. nih.govacs.org These materials are synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.gov The resulting molecules can adsorb onto a metal surface, forming a protective film that mitigates corrosion. The efficiency of these inhibitors is tied to their molecular structure, which can be systematically modified.
The table below summarizes the performance of synthesized CAPD derivatives as corrosion inhibitors. nih.gov
| Compound | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Model |
| CAPD-1 | 1.0 | 97.7 | Langmuir |
| CAPD-2 | 1.0 | 96.5 | Langmuir |
| CAPD-3 | 1.0 | 95.8 | Langmuir |
| CAPD-4 | 1.0 | 94.3 | Langmuir |
The presence of the pyridine nitrogen atom and other heteroatoms, along with the planar aromatic structure, facilitates strong adsorption onto metal surfaces. The bromo-functionalized parent compound serves as a key precursor for creating a library of such materials, where the bromine can be replaced with various functional groups to tune the material's electronic properties and surface interactions. myskinrecipes.com
Utility in the Synthesis of Novel Heterocyclic Systems with Defined Structural Features
The functional handles on this compound make it a versatile precursor for a wide range of novel heterocyclic systems. myskinrecipes.com The reactivity of both the bromine atom and the ketone group can be exploited to construct diverse and complex molecular architectures.
The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position of the pyridine ring.
Examples of Synthetic Transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl groups. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to form amino-pyridine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes.
The ketone functionality can be used in condensation reactions with amines to form imines or enamines, or it can undergo reactions at the alpha-position. For example, direct oxidation of related 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ as a catalyst yields the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure, demonstrating a method to form the ketone itself. rsc.org
The following table outlines representative synthetic pathways to novel heterocyclic systems starting from or passing through the cyclopenta[b]pyridin-5-one scaffold.
| Starting Scaffold | Reagents | Reaction Type | Resulting Heterocyclic System |
| 2-bromo-cyclopenta[b]pyridin-5-one | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 2-phenyl-cyclopenta[b]pyridin-5-one |
| 2-bromo-cyclopenta[b]pyridin-5-one | Aniline, Pd catalyst, base | Buchwald-Hartwig Amination | 2-(Phenylamino)-cyclopenta[b]pyridin-5-one |
| cyclopenta[b]pyridin-5-one | Hydrazine (B178648) | Condensation/Cyclization | Fused pyrazolo[3,4-b]pyridine derivative |
| 2-bromo-cyclopenta[b]pyridin-5-one | NaBH₄ | Reduction | 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-ol chemicalbook.com |
These transformations underscore the compound's role as a modular building block for generating libraries of novel heterocyclic compounds with precisely controlled structural features. myskinrecipes.commyskinrecipes.com
Future Perspectives and Emerging Research Directions for 2 Bromo 5h,6h,7h Cyclopenta B Pyridin 5 One
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction
The functionalization of the 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one core offers multiple avenues for chemical diversification. However, optimizing reaction conditions for complex molecules can be a resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. beilstein-journals.orgnih.govchemrxiv.org ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions—such as catalyst, solvent, temperature, and reagents—for a desired transformation. beilstein-journals.orgduke.edu
For this compound, an ML model could be developed to predict the outcomes of various cross-coupling reactions at the C2-bromo position. By inputting the desired coupling partner, the algorithm could suggest the most effective palladium catalyst, ligand, and base combination to maximize yield and minimize side products. researchgate.netrsc.org This approach would be particularly valuable for navigating the complexities of Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings with this specific substrate.
Furthermore, predictive models could be employed to explore the regioselectivity of functionalization on the pyridine (B92270) or cyclopentanone (B42830) rings. For instance, an AI model could predict the most likely site of C-H activation under different catalytic conditions, guiding synthetic efforts towards novel analogs. These predictive capabilities can significantly reduce the experimental workload and accelerate the discovery of derivatives with desired properties. duke.edu
Table 1: Hypothetical AI-Predicted Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Predicted Catalyst | Predicted Ligand | Predicted Base | Predicted Solvent | Predicted Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 92 |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 88 |
| 3-Thiopheneboronic acid | PdCl2(dppf) | dppf | Na2CO3 | DME | 85 |
Exploration of Photoredox and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photoredox and electrocatalytic methods to achieve transformations that are difficult under traditional thermal conditions. nih.govacs.org These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions.
For this compound, photoredox catalysis could enable novel C-H functionalization reactions. nih.gov For example, using a suitable photocatalyst, it may be possible to selectively activate C-H bonds on the cyclopentanone ring for alkylation or arylation, creating new stereocenters. Similarly, photoredox-mediated Minisci-type reactions could be explored to introduce alkyl or acyl groups onto the electron-deficient pyridine ring. acs.orgacs.org The merger of photoredox catalysis with nickel catalysis could also provide new avenues for cross-coupling reactions at the bromo position, potentially with substrates that are challenging for traditional palladium catalysis. sigmaaldrich.comnih.gov
Electrocatalysis offers a reagent-free method for oxidation and reduction reactions. The ketone moiety of this compound could be a target for electrocatalytic reduction to the corresponding alcohol, potentially with high stereoselectivity by using a chiral electrode or mediator. Furthermore, electrocatalytic cross-coupling reactions could provide a greener alternative to metal-catalyzed methods for functionalizing the C-Br bond.
Table 2: Potential Photoredox-Catalyzed Reactions
| Reaction Type | Reagent | Photocatalyst | Potential Product |
|---|---|---|---|
| C-H Alkylation | tert-Butyl peroxybenzoate | Ru(bpy)3Cl2 | 6-tert-Butyl-2-bromo-cyclopenta[b]pyridin-5-one |
| Minisci Reaction | Adamantyl carboxylic acid | Ir(ppy)3 | 4-Adamantyl-2-bromo-cyclopenta[b]pyridin-5-one |
| Decarboxylative Coupling | Phenylacetic acid | Eosin Y | 2-Benzyl-cyclopenta[b]pyridin-5-one |
Development of Asymmetric Synthetic Pathways for Chiral Derivatives
The presence of a prochiral ketone and adjacent stereogenic centers in the derivatives of this compound makes it an excellent candidate for the development of asymmetric synthetic methodologies. The creation of enantiomerically pure derivatives is crucial for applications in medicinal chemistry and materials science.
Future research could focus on the enantioselective reduction of the ketone to the corresponding alcohol using well-established catalysts such as those based on chiral oxazaborolidines or transition metal complexes with chiral ligands. iupac.org This would provide access to chiral hydroxy derivatives that could serve as versatile intermediates.
Another promising direction is the asymmetric α-functionalization of the cyclopentanone ring. Using chiral phase-transfer catalysts or organocatalysts, it may be possible to introduce alkyl, aryl, or heteroatom substituents at the C6 position with high enantioselectivity. nih.gov Furthermore, asymmetric versions of palladium-catalyzed cross-coupling reactions could be developed to create axially chiral biaryl structures by coupling at the C2-bromo position. nih.gov The development of chiral cyclopentadienyl (B1206354) ligands for rhodium or iridium could also enable asymmetric C-H functionalization on the heterocyclic core. nih.gov
Supramolecular Chemistry and Self-Assembly Studies of Designed Analogs
The rigid, planar structure of the cyclopenta[b]pyridine core, combined with the coordination sites offered by the pyridine nitrogen and the ketone oxygen, makes derivatives of this compound attractive building blocks for supramolecular chemistry. oup.comscilit.com By strategically modifying the core structure, it is possible to design molecules that can self-assemble into complex, functional architectures.
For instance, by introducing a second coordinating group through functionalization at the bromo position, analogs of this compound could be designed as ligands for the construction of metal-organic cages, prisms, or coordination polymers. nih.govrsc.org The photophysical or catalytic properties of these supramolecular assemblies could then be tuned by the choice of metal ion and the specific structure of the ligand.
Furthermore, the introduction of hydrogen bonding motifs, such as amides or carboxylic acids, could lead to self-assembly through non-covalent interactions, forming nanotubes, sheets, or other organized structures in the solid state or in solution. rsc.org The study of these self-assembly processes could lead to the development of new materials with applications in sensing, catalysis, or molecular recognition.
Exploration of its Role in Bio-orthogonal Chemistry (Focus on Chemical Methodology, Not Biological Outcome)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The unique reactivity of certain functional groups makes them ideal for these applications. The this compound scaffold could be developed into a useful tool for bio-orthogonal chemistry.
One potential application is in the development of bio-orthogonal cleavage reactions. bohrium.comcolab.ws A derivative of the molecule could be designed where a cargo molecule is attached via a linker that can be cleaved upon a specific chemical trigger. For example, the bromo-pyridine moiety could be transformed into a group that undergoes palladium-mediated cleavage, allowing for the controlled release of the cargo.
Another promising avenue is the use of the cyclopenta[b]pyridine core in "click" reactions. The bromine atom could be replaced with an azide (B81097) or alkyne to participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions. Alternatively, the pyridine ring could be modified to create a tetrazine, which could then undergo rapid and selective inverse-electron-demand Diels-Alder reactions with strained alkenes or alkynes, a cornerstone of modern bio-orthogonal ligation chemistry. nih.govrsc.orgresearchgate.net These methodologies would enable the precise chemical modification of biomolecules for study and application.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, and how do reaction conditions influence yield?
A practical approach involves bromination of the parent cyclopenta[b]pyridin-5-one scaffold. Electrophilic aromatic substitution (EAS) at the C2 position is favored due to the electron-withdrawing pyridine ring and ketone group. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C, monitoring progress via TLC or LC-MS. For higher regioselectivity, Lewis acids like FeCl₃ may enhance bromine activation. Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the ketone .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR : ¹H and ¹³C NMR should show distinct signals for the brominated aromatic proton (δ ~8.2 ppm, deshielded by Br) and the cyclopentanone carbonyl (δ ~200 ppm in ¹³C).
- X-ray crystallography : Use WinGX or ORTEP-3 for single-crystal structure determination to resolve ambiguities in regiochemistry .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 212.04 (C₈H₆BrNO⁺) .
Q. What functionalization strategies are viable for modifying the bromine substituent?
The C2-Br site is reactive in cross-coupling reactions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) and K₂CO₃ as base. Sonogashira couplings require CuI co-catalysis for alkynylation. Monitor side reactions (e.g., ketone reduction) under basic conditions .
Advanced Research Questions
Q. How can chemoselectivity challenges in catalytic oxidation or reduction be addressed for derivatives of this compound?
The ketone group is prone to reduction under H₂/Pd-C. For selective bromine removal without affecting the ketone, employ Zn/NH₄Cl in ethanol at 0°C. Conversely, Mn(OTf)₂-catalyzed oxidation (e.g., t-BuOOH in H₂O) preserves halogenated sites while oxidizing secondary alcohols to ketones, as demonstrated in analogous cyclopenta[b]pyridinone systems .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?
Q. What green chemistry principles apply to large-scale synthesis of this compound?
Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME). Aqueous-phase Mn-catalyzed methods (e.g., t-BuOOH in H₂O) reduce organic waste, though reaction times may increase. Life-cycle assessment (LCA) tools can compare environmental footprints of alternative routes .
Q. How can computational modeling predict reactivity or binding interactions of derivatives?
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
Chiral Pd catalysts (e.g., Josiphos ligands) enable asymmetric Suzuki couplings. For ketone reduction, use (R)-BINAP/RuCl₂ to access (S)-alcohols with >90% ee, critical for pharmaceutical intermediates like rimegepant precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



